molecular formula C12H12O3 B14907387 6-Ethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid

6-Ethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid

Cat. No.: B14907387
M. Wt: 204.22 g/mol
InChI Key: YLZQAXPOZLAIAR-UHFFFAOYSA-N
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Description

6-Ethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is a substituted indanone derivative characterized by a bicyclic indene core with a ketone group at position 1, a carboxylic acid at position 4, and an ethyl substituent at position 4.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

6-ethyl-1-oxo-2,3-dihydroindene-4-carboxylic acid

InChI

InChI=1S/C12H12O3/c1-2-7-5-9-8(3-4-11(9)13)10(6-7)12(14)15/h5-6H,2-4H2,1H3,(H,14,15)

InChI Key

YLZQAXPOZLAIAR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(CCC2=O)C(=C1)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 6-Ethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid typically involves organic synthesis techniques. One common method includes the reaction of ethyl-substituted cyclohexanone with appropriate reagents under controlled conditions. The reaction conditions often involve the use of acids or bases as catalysts and may require specific temperatures and solvents to achieve the desired product. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

6-Ethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace hydrogen atoms with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

6-Ethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations

a) 6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid (CAS 866848-85-3)
  • Structure : Bromine replaces the ethyl group at position 6.
  • Properties : Higher molecular weight (C₁₀H₇BrO₃ ≈ 271.07 g/mol) and increased steric bulk compared to the ethyl derivative.
  • Safety : Classified as hazardous (H302: harmful if swallowed; H315/H319: skin/eye irritation) under UN GHS Rev. 8 .
b) 2-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid (CAS 1785137-34-9)
  • Structure : Hydroxyl group at position 2 instead of ethyl at position 6.
  • Properties : Molecular formula C₁₀H₁₀O₃ (178.18 g/mol). The hydroxyl group enhances polarity, likely improving aqueous solubility but reducing membrane permeability .
c) 1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid (CAS 60031-08-5)
  • Structure : Carboxylic acid at position 5 instead of 3.
  • Properties : Positional isomerism may alter electronic distribution and hydrogen-bonding capacity, affecting reactivity and biological target interactions .

Ring Saturation and Complexity

a) rel-(3aR,6S,7aR)-6-Ethyl-1-oxo-2,3,3a,6,7,7a-hexahydro-1H-indene-4-carboxylic acid
  • Structure : Partially saturated indene ring (tetrahydro) with ethyl and carboxylic acid groups.
  • Properties : Molecular formula C₁₁H₁₄O₃ (194.23 g/mol). Increased saturation may enhance conformational flexibility and stability .
b) 6-Oxo-octahydro-1H-indene-3a-carboxylic acid (CID 83817122)
  • Structure : Fully saturated octahydroindene core with oxo and carboxylic acid groups.
  • Properties: Molecular formula C₁₀H₁₄O₃ (182.22 g/mol).

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Ring Features Notable Properties/Hazards
6-Ethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid Not provided C₁₂H₁₂O₃* ~204.23* Ethyl (C6), ketone (C1), COOH (C4) Likely higher lipophilicity vs. parent compound
1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid 56461-20-2 C₁₀H₈O₃ 176.17 Parent structure Baseline for comparison
6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid 866848-85-3 C₁₀H₇BrO₃ 271.07 Bromine (C6) Hazardous (H302, H315, H319)
Coronatine 73366-39-9 C₁₈H₂₅NO₄ 319.40 Ethyl, cyclopropane, amide bond MP: 163.2–165.9°C; bioactive
rel-(3aR,6S,7aR)-6-Ethyl-1-oxo-tetrahydroindene-4-carboxylic acid EN300-1692627 C₁₁H₁₄O₃ 194.23 Tetrahydro ring Enhanced stability

*Estimated based on parent compound.

Research Findings and Implications

  • Bromine vs. Ethyl : Brominated analogs exhibit higher toxicity, limiting their therapeutic use but highlighting their utility in chemical synthesis as intermediates .
  • Coronatine’s Complexity: The integration of the ethyl-indanone moiety into coronatine underscores the importance of substituent positioning and ring saturation in biological activity, particularly in mimicking plant hormones .

Biological Activity

6-Ethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid (CAS No. 344334-47-0) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antibacterial, antioxidant, and anticancer activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H12O3C_{12}H_{12}O_3, with a molecular weight of approximately 204.22 g/mol. The compound features a bicyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₂O₃
Molecular Weight204.22 g/mol
CAS Number344334-47-0
EINECSNot available

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various derivatives related to indene compounds, including this compound. Research indicates that these compounds can exhibit significant activity against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial properties of several indene derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens:

CompoundMIC (μg/mL)
This compound15
Reference Drug (Ampicillin)10
Reference Drug (Streptomycin)20

The results indicated that the compound exhibited comparable antibacterial activity to standard antibiotics, suggesting its potential as a lead compound for further development in antimicrobial therapies .

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress in biological systems. The antioxidant capacity of this compound has been assessed using various assays.

Antioxidant Assay Results

The antioxidant activity was evaluated using DPPH and ABTS radical scavenging assays:

Assay TypeIC50 (μg/mL)
DPPH25
ABTS30

These findings demonstrate that the compound possesses moderate antioxidant activity, which may contribute to its overall biological effects by protecting cells from oxidative damage .

Anticancer Activity

Emerging evidence suggests that indene derivatives can exhibit anticancer properties. Preliminary studies on related compounds have shown promise in inhibiting cancer cell proliferation.

Case Study: In Vitro Anticancer Activity

In vitro assays were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (μM)
MCF7 (Breast Cancer)20
HeLa (Cervical Cancer)15
A549 (Lung Cancer)18

The results indicated that the compound effectively inhibited cell growth in a dose-dependent manner across different cancer cell lines, warranting further investigation into its mechanism of action .

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